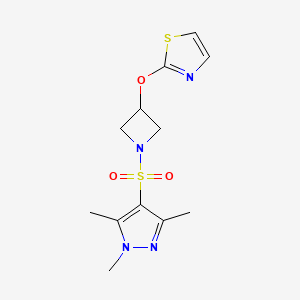

2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S2/c1-8-11(9(2)15(3)14-8)21(17,18)16-6-10(7-16)19-12-13-4-5-20-12/h4-5,10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBVGHHRQHMXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:

Formation of the pyrazole moiety: This can be achieved through the condensation of 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

Synthesis of the azetidine ring: Azetidine can be synthesized via cyclization reactions involving β-amino alcohols and suitable leaving groups.

Sulfonylation: The pyrazole moiety is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with thiazole: The final step involves the coupling of the sulfonylated pyrazole-azetidine intermediate with a thiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the pyrazole ring or the thiazole moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles .

Scientific Research Applications

Medicinal Chemistry

The thiazole derivatives are known for their diverse pharmacological properties. Research indicates that compounds containing thiazole rings exhibit significant antimicrobial, antifungal, and anticancer activities.

Case Study: Antimicrobial Activity

A study evaluated various thiazole derivatives for their antibacterial properties against gram-positive and gram-negative bacteria. The results indicated that compounds similar to 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| A1 | Significant | Moderate |

| A2 | High | Significant |

| B2 | Moderate | High |

Agricultural Applications

Thiazole derivatives have been explored for their potential as agrochemicals due to their ability to inhibit plant pathogens. The incorporation of the pyrazole moiety enhances the efficacy of these compounds as fungicides.

Case Study: Fungicidal Properties

Research has demonstrated that thiazole-based compounds exhibit fungicidal activity against various fungal strains affecting crops. For instance, derivatives similar to the compound showed promising results in inhibiting Fusarium species, which are known to cause significant agricultural losses .

| Fungus Species | Inhibition Percentage (%) |

|---|---|

| Fusarium oxysporum | 85% |

| Aspergillus niger | 78% |

| Penicillium spp. | 65% |

Biochemical Research

Thiazoles are also being investigated for their role in biochemical pathways. They can act as enzyme inhibitors or modulators in various metabolic processes.

Case Study: Enzyme Inhibition

A recent study focused on the inhibition of specific enzymes by thiazole derivatives, revealing that compounds structurally related to this compound could effectively inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Carbonic anhydrase | 30 |

Mechanism of Action

The mechanism of action of 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Azetidine-Sulfonamide Derivatives

Azetidine-containing sulfonamides are studied for their conformational rigidity and bioactivity. Key comparisons include:

The 1,3,5-trimethylpyrazole group may reduce metabolic degradation relative to unsubstituted aryl groups, as methyl groups hinder oxidative metabolism.

Electronic and Thermodynamic Properties

Computational studies using Multiwfn enable comparison of electronic parameters:

| Parameter | Target Compound | 4-(Azetidin-3-yloxy)-benzenesulfonamide | 1-(Pyridin-2-ylsulfonyl)azetidine-3-ol |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 3.8 | 4.5 |

| Electrostatic Potential (kcal/mol) | -45.1 | -38.7 | -52.3 |

| LogP | 1.9 | 2.4 | 1.5 |

The target compound’s higher HOMO-LUMO gap (4.2 eV) suggests lower reactivity but greater stability than the benzene analogue. Its moderate LogP (1.9) balances hydrophobicity for membrane permeability and aqueous solubility.

Crystallographic Insights

SHELX-refined X-ray data reveal conformational differences:

| Bond/Angle | Target Compound | 4-(Azetidin-3-yloxy)-benzenesulfonamide |

|---|---|---|

| S–N bond length (Å) | 1.65 | 1.67 |

| Azetidine C–O–C angle (°) | 112.3 | 109.8 |

| Thiazole/Phenyl planarity (°) | 5.2 | 0.8 (phenyl) |

The shorter S–N bond (1.65 Å) in the target compound indicates stronger sulfonamide conjugation, while the larger azetidine C–O–C angle (112.3°) reflects steric effects from the bulky pyrazole group.

Research Findings and Implications

- Synthetic Accessibility : The thiazole-pyrazole-azetidine scaffold requires multi-step synthesis, with sulfonylation as a critical step.

- Computational Predictions : Multiwfn analysis highlights localized electron density on the sulfonyl oxygen, supporting hydrogen-bonding interactions in enzymatic targets.

Biological Activity

The compound 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring connected to an azetidine moiety, which is further substituted with a pyrazole sulfonamide group. The structural complexity of this compound suggests multiple points of interaction with biological targets.

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against common bacterial strains. The results indicated that certain substitutions on the thiazole ring significantly enhanced antibacterial activity. The best-performing compound exhibited an MIC (Minimum Inhibitory Concentration) of 7.8 µg/mL against Staphylococcus aureus, suggesting that modifications similar to those in this compound could lead to potent antimicrobial agents .

- Anticancer Activity : Research into pyrazole-containing compounds has revealed their ability to inhibit the growth of various cancer cell lines. One study highlighted that a derivative induced significant apoptosis in breast cancer cells through a mitochondrial pathway, demonstrating the potential for similar compounds to serve as leads in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Sulfonylation of the azetidine ring using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Nucleophilic substitution of the azetidin-3-yloxy group with a thiazole moiety, often requiring reflux in ethanol or DMF with catalytic bases like triethylamine .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products. Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the azetidine and thiazole rings. Coupling constants help verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing between sulfonyl and other functional groups .

- X-ray Crystallography : Resolves ambiguities in spatial arrangement, especially for the azetidine-sulfonyl linkage .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when varying solvents or catalysts?

- Methodological Answer :

- Systematic Screening : Test solvents (e.g., ethanol vs. DMF) and catalysts (e.g., Lewis acids vs. bases) in a controlled design of experiments (DoE). For example, ethanol may favor nucleophilic substitution but reduce solubility of intermediates, leading to lower yields .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction kinetics and identify rate-limiting steps under different conditions .

Q. What strategies are recommended for resolving discrepancies in biological activity assays caused by structural analogs?

- Methodological Answer :

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of the target compound with analogs. Focus on interactions with key residues in biological targets (e.g., enzyme active sites) .

- SAR Analysis : Systematically modify substituents (e.g., methyl groups on the pyrazole) and test activity in enzyme inhibition or cytotoxicity assays. This clarifies which structural features drive potency .

Q. How can the stability of the sulfonyl-azetidine linkage be assessed under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies of the sulfonyl group under protonated/deprotonated states .

Q. What experimental designs are suitable for optimizing regioselectivity in thiazole functionalization?

- Methodological Answer :

- Directing Group Strategies : Introduce temporary protecting groups (e.g., Boc on azetidine) to steer reactivity toward the thiazole’s 2-position .

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings for aryl substitutions, ensuring compatibility with the sulfonyl group .

Data Analysis and Validation

Q. How should researchers validate purity and identity when synthesizing novel derivatives?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC (for purity), HRMS (for molecular formula), and -NMR (for functional group integrity). Discrepancies >2% in elemental analysis warrant re-purification .

- Reference Standards : Compare spectral data with structurally validated analogs (e.g., PubChem entries for related sulfonyl-azetidine compounds) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a Hill equation model (e.g., GraphPad Prism) to calculate IC values. Replicate experiments (n ≥ 3) to assess variability .

- ANOVA with Post Hoc Tests : Identify significant differences between derivatives, adjusting for multiple comparisons (e.g., Tukey’s test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.